6,8-Dimethylquinolin-3-ol
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Overview
Description
6,8-Dimethylquinolin-3-ol is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethylquinolin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-pentanedione with aniline derivatives in the presence of a catalyst such as polyphosphoric acid. The reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
6,8-Dimethylquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dimethylquinolin-3-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dimethylquinoline-2,4-diol
- 6,7-Dimethylfuro[3,2-c]quinolin-4-ol
- 4-Hydrazinyl-7,8-dimethylquinolin-2-ol
Uniqueness
6,8-Dimethylquinolin-3-ol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
6,8-dimethylquinolin-3-ol |
InChI |
InChI=1S/C11H11NO/c1-7-3-8(2)11-9(4-7)5-10(13)6-12-11/h3-6,13H,1-2H3 |
InChI Key |
FKBPODGOXASHGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C=N2)O)C |
Origin of Product |
United States |
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